

A Comparative Guide to the Pharmacokinetic Profiles of FAK Inhibitors

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Compound of Interest

Compound Name: *Fak-IN-10*

Cat. No.: *B10803282*

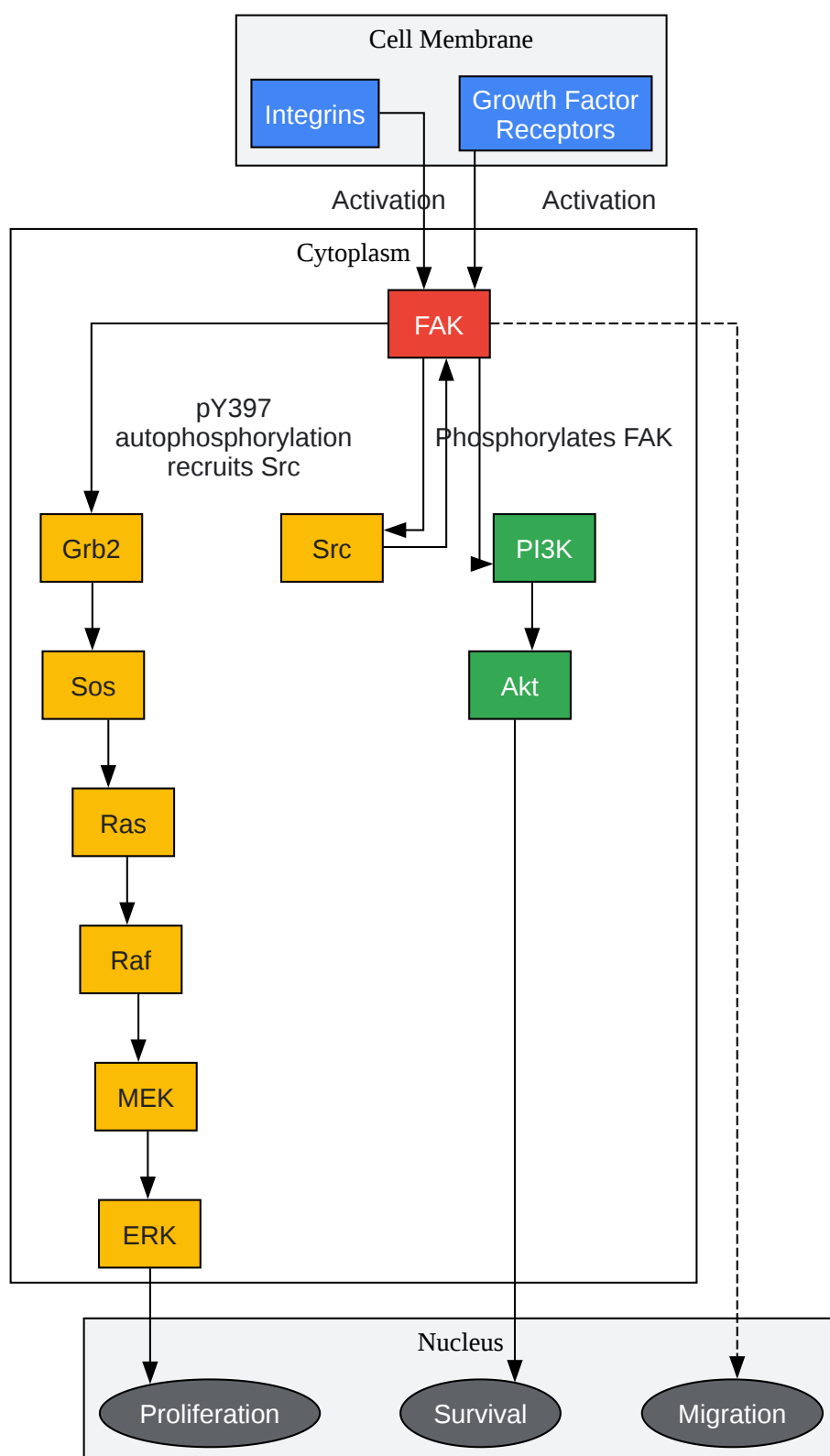
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of several Focal Adhesion Kinase (FAK) inhibitors currently in clinical development. The information presented is collated from publicly available data from Phase I clinical trials and preclinical studies, offering a valuable resource for researchers in oncology and drug development.

FAK Signaling Pathway Overview

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. It integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK. Due to its significant role in tumor progression and metastasis, FAK has emerged as a promising target for cancer therapy.

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Caption: FAK Signaling Pathway. This diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to regulate key cellular processes involved in cancer progression.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of several FAK inhibitors based on data from clinical trials in patients with advanced solid tumors. It is important to note that dosing schedules and patient populations may vary between studies, which can influence the PK profiles.

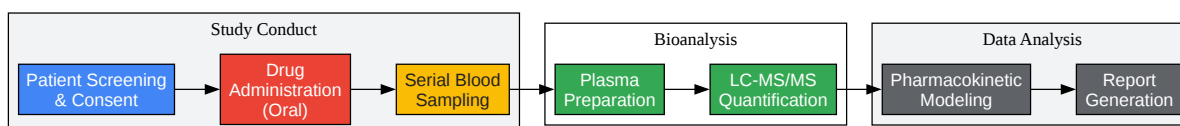
FAK Inhibitor	Alias(es)	Dose	Cmax (Maximum Concentration)	Tmax (Time to Cmax)	AUC (Area Under the Curve)	Half-life (t1/2)
Defactinib	VS-6063, PF-04554878	400 mg BID	~273 ng/mL	~2-4 hours	~2,099 h*ng/mL (AUC0-12h)	Not explicitly stated; steady state reached in ~15 days[1]
GSK2256098	1000 mg BID (MTD)	Dose-proportional	Not explicitly stated	Dose-proportional	4-9 hours[2]	
PF-00562271	125 mg BID (RP2D) with food	Not explicitly stated	0.5-6 hours[3]	Increased with dose (nonlinear) [4]	~2-3 hours (preclinical) [5]	
BI 853520	IN10018	200 mg QD (MTD)	Not explicitly stated	~2 hours	20,400 nmol·h/L (AUC0-24h, single dose)[6]	~20-21 hours[3]
VS-4718	PND-1186	50 mg/kg BID (in vivo, mice)	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated

Abbreviations: AUC: Area Under the Curve; BID: Twice daily; Cmax: Maximum plasma concentration; MTD: Maximum Tolerated Dose; QD: Once daily; RP2D: Recommended Phase 2 Dose; Tmax: Time to reach Cmax.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through Phase I clinical trials. While specific protocols vary, the general workflow for a human oral bioavailability study is outlined below.

General Workflow for a Clinical Pharmacokinetic Study



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Caption: Experimental Workflow for a Clinical Pharmacokinetic Study. This diagram outlines the key steps involved in determining the pharmacokinetic profile of an investigational drug in humans.

Detailed Methodologies

1. Study Design and Patient Population:

- Design: Typically, these are open-label, dose-escalation Phase I studies.
- Subjects: Patients with advanced, unresectable solid tumors for whom standard therapy is not available or has failed.
- Inclusion/Exclusion Criteria: Specific criteria regarding age, performance status (e.g., ECOG score), and organ function are established to ensure patient safety and data consistency.

2. Drug Administration:

- FAK inhibitors are typically administered orally as tablets or capsules.

- Dosing is often done in a fasted state initially, with food effect studies conducted separately to assess the impact of food on drug absorption.

3. Pharmacokinetic Sampling:

- Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.

4. Bioanalytical Method:

- Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the FAK inhibitor and its major metabolites in plasma.^[7]
- Sample Preparation: This typically involves protein precipitation from the plasma samples using an organic solvent like acetonitrile.^[7]
- Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte from other plasma components.
- Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.

5. Pharmacokinetic Analysis:

- The plasma concentration-time data for each patient are analyzed using non-compartmental methods with software such as WinNonlin.
- Key PK parameters calculated include C_{max}, T_{max}, AUC from time zero to the last measurable concentration (AUC_{0-t}), AUC from time zero extrapolated to infinity (AUC_{0-inf}), and terminal elimination half-life (t_{1/2}).

Discussion of Pharmacokinetic Profiles

The FAK inhibitors profiled exhibit distinct pharmacokinetic properties that may influence their clinical utility and dosing schedules.

- Defactinib (VS-6063) demonstrates a relatively long time to reach maximum concentration, especially when taken with food, which also increases its overall exposure.[1] Its metabolism is primarily mediated by CYP3A4 and CYP2C9, indicating a potential for drug-drug interactions.[1]
- GSK2256098 shows dose-proportional pharmacokinetics and has a moderate half-life, supporting a twice-daily dosing regimen.[2]
- PF-00562271 is characterized by nonlinear pharmacokinetics, with exposure increasing more than proportionally with the dose.[4][8] It is also a potent inhibitor of CYP3A, which has significant implications for co-administration with other drugs metabolized by this enzyme.[4] Its shorter half-life also necessitates twice-daily dosing.[5]
- BI 853520 (IN10018) has a notably long terminal half-life, which is consistent with a once-daily dosing schedule.[3] The exposure to this inhibitor tends to increase more than proportionally with the dose.[6]
- VS-4718 (PND-1186) is another FAK inhibitor, but publicly available human pharmacokinetic data is limited at this time. Preclinical studies have shown its activity in vivo.

In conclusion, the current landscape of FAK inhibitors presents a range of pharmacokinetic profiles. Understanding these differences is crucial for optimizing dosing strategies, managing potential drug interactions, and ultimately improving therapeutic outcomes for patients. Further clinical studies will continue to refine our understanding of the clinical pharmacology of these promising targeted agents.

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